molecular formula C16H23FN2O3S B5066109 N~2~-cyclohexyl-N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

N~2~-cyclohexyl-N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Katalognummer B5066109
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: ADRODCQQQXQFMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-cyclohexyl-N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide, commonly known as CES, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CES belongs to the class of sulfonylurea compounds, which are widely used as hypoglycemic agents in the treatment of type 2 diabetes mellitus. However, CES has shown to have a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.

Wirkmechanismus

CES exerts its pharmacological effects by binding to the SUR1 subunit of the ATP-sensitive potassium (KATP) channel. This binding leads to the closure of the KATP channel, which results in the depolarization of the cell membrane and the release of insulin in pancreatic beta cells. In cancer cells, the closure of the KATP channel leads to the activation of the AMP-activated protein kinase (AMPK) pathway, which inhibits the growth and proliferation of cancer cells. In Alzheimer's disease, the closure of the KATP channel leads to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which reduces beta-amyloid deposition and improves cognitive function. In epilepsy, the closure of the KATP channel leads to the inhibition of neuronal excitability and the reduction of seizure activity.
Biochemical and Physiological Effects:
CES has been shown to have various biochemical and physiological effects. In pancreatic beta cells, CES stimulates insulin secretion by closing the KATP channel and depolarizing the cell membrane. In cancer cells, CES inhibits cell growth and proliferation by activating the AMPK pathway. In Alzheimer's disease, CES reduces beta-amyloid deposition and improves cognitive function by activating the PI3K/Akt pathway. In epilepsy, CES reduces seizure activity by inhibiting neuronal excitability.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of CES is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. CES has also shown to have low toxicity and high selectivity for cancer cells. However, CES has some limitations for lab experiments. CES is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not fully understood. CES also has poor water solubility, which makes it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for CES research. One of the directions is to investigate the pharmacokinetic and pharmacodynamic properties of CES in vivo. Another direction is to study the potential therapeutic applications of CES in other diseases such as Parkinson's disease and multiple sclerosis. Additionally, the development of novel formulations and delivery systems for CES could improve its water solubility and bioavailability.

Synthesemethoden

CES can be synthesized using a multistep reaction process. The synthesis involves the reaction of N-ethyl-N-cyclohexylglycine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyclohexyl isocyanate to yield the final product, N~2~-cyclohexyl-N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide.

Wissenschaftliche Forschungsanwendungen

CES has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and epilepsy. In cancer research, CES has shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, CES has shown to improve cognitive function and reduce beta-amyloid deposition in the brain. In epilepsy research, CES has shown to reduce seizure activity and increase the threshold for seizure induction.

Eigenschaften

IUPAC Name

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-2-18-16(20)12-19(14-6-4-3-5-7-14)23(21,22)15-10-8-13(17)9-11-15/h8-11,14H,2-7,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRODCQQQXQFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6458207

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.